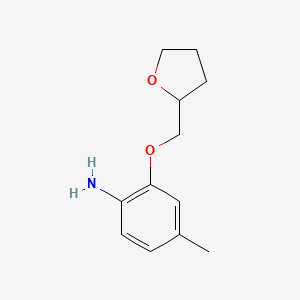
2,2'-亚甲基二苯胺
描述
2,2’-Methylenedianiline (CAS Number: 6582-52-1) is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.27 . It is used in the production of rigid polyurethane foams .
Synthesis Analysis
The synthesis of 2,2’-Methylenedianiline involves the condensation of aniline and formaldehyde, followed by an acid-catalyzed rearrangement reaction . The first step of the reaction, the decomposition of the aminal to N-benzylanilines, is limited by film diffusion. The second and significantly slower step, the acid-catalyzed rearrangement of these intermediates to MDA, is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .
Molecular Structure Analysis
The molecular structure of 2,2’-Methylenedianiline is represented by the InChI code 1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 .
Chemical Reactions Analysis
The reaction network and mechanism of the synthesis of 2,2’-Methylenedianiline from the condensation product of aniline and formaldehyde (aminal) on microporous acidic materials has been elucidated . The first step of the reaction, the decomposition of the aminal to N-benzylanilines, is limited by film diffusion, and the second and significantly slower step, the acid-catalyzed rearrangement of these intermediates to MDA, is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .
Physical And Chemical Properties Analysis
2,2’-Methylenedianiline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 64.0±0.3 cm3, and a molar volume of 173.4±3.0 cm3 .
科学研究应用
分析和生物分析应用
2,2'-亚甲基二苯胺(MDA)在生产聚氨酯等材料中起着重要作用,常用于医疗器械。MDA的生物转化途径,特别是涉及羟基化、N-氧化和与谷胱甘肽、葡萄糖醛酸和甘氨酸的共轭的I期和II期转化,已经通过液相色谱-电喷雾串联质谱等技术进行了细致的表征。这种详细的表征有助于理解MDA及其代谢物的毒性机制(Chen, Dugas & Cole, 2008)。
表征和分析技术
对MDA异构体的结构分析和区分,在聚氨酯合成中至关重要,已经通过离子迁移-质谱(IM-MS)、串联质谱(MS/MS)和基质辅助激光解吸/电离-质谱(MALDI-MS)等先进技术进行了广泛研究。这些方法提供了关于分子结构、碎片机制以及前体离子和碎片离子形成的详细见解,增进了对MDA在工业应用中作用的理解(Stow et al., 2017)。
职业健康和毒理学
了解MDA对人类健康的影响,特别是在职业环境中,至关重要。研究已经强调了其肝毒性特性,强调了在工业环境中减少暴露风险的严格安全措施的必要性。MDA的毒理学特征已经在各种背景下进行了评估,包括肝毒性、遗传毒性以及血管中膜增生的诱导,揭示了与其暴露相关的潜在健康风险(Giouleme等,2011),(Kenyon et al., 2004)。
作用机制
Target of Action
2,2’-Methylenedianiline, also known as MDA, is primarily used in the production of polyurethane foams and epoxy resins . The primary targets of 2,2’-Methylenedianiline are the enzymes involved in its synthesis, particularly those involved in the condensation of aniline and formaldehyde .
Mode of Action
The mode of action of 2,2’-Methylenedianiline involves a two-step reaction. The first step is the decomposition of the aminal (a condensation product of aniline and formaldehyde) to N-benzylanilines. The second and significantly slower step is the acid-catalyzed rearrangement of these intermediates to 2,2’-Methylenedianiline . This step is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .
Biochemical Pathways
The biochemical pathways affected by 2,2’-Methylenedianiline are primarily related to its synthesis. The reaction network and mechanism of the synthesis of 2,2’-Methylenedianiline from the condensation product of aniline and formaldehyde on microporous acidic materials have been elucidated . The aniline to formaldehyde ratio in the starting mixture had a negligible influence on the final product distribution .
Pharmacokinetics
It is known that the compound has a molecular weight of 1982637 , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that 2,2’-methylenedianiline can cause skin irritation and liver damage . People who accidentally ate bread baked from flour contaminated with 2,2’-Methylenedianiline became ill with a flu-like condition, consisting of stomach and chest pains .
Action Environment
When released into the environment, 2,2’-Methylenedianiline distributes into water and subsequently sediment and soil compartments . The air is of little relevance, owed to the low vapor pressure and short atmospheric half-life, which renders 2,2’-Methylenedianiline non-critical for long-range transport . Environmental factors such as the presence of water, sediment, and soil can influence the action, efficacy, and stability of 2,2’-Methylenedianiline .
安全和危害
2,2’-Methylenedianiline is classified as a hazardous substance . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs or if eye irritation persists .
属性
IUPAC Name |
2-[(2-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOAJUTRVTYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064413 | |
| Record name | 2,2'-Methylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylenedianiline | |
CAS RN |
6582-52-1 | |
| Record name | 2,2′-Methylenebis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,2'-methylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,2'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,2'-methylenedianiline be used as a building block in the synthesis of metal complexes? What role does it play in the resulting structures?
A1: Yes, 2,2'-methylenedianiline can be utilized in the synthesis of molybdenum complexes. [] In the study by Cotton et al., it reacts with sodium molybdate and 2-aminoterephthalic acid to form a complex with extensive hydrogen bonding between pairs of centrosymmetrically-related molecules. [] The 2,2'-methylenedianiline acts as a ligand, coordinating to the molybdenum center through its nitrogen atoms. This coordination, along with the presence of other ligands and hydrogen bonding interactions, contributes to the overall three-dimensional structure of the resulting complex. []
Q2: Apart from its use in metal complexes, what other applications have been explored for 2,2'-methylenedianiline and its derivatives?
A2: Research has investigated the potential of 2,2'-methylenedianiline and its derivatives as catalysts for ring-opening polymerization (ROP) reactions. [] Notably, the study found that while 2,2'-methylenedianiline itself was not effective in catalyzing the ROP of ε-caprolactone, it did show activity towards the ROP of δ-valerolactone. [] This suggests a potential role for this compound and its derivatives in the synthesis of polymeric materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)





![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)


